![molecular formula C18H21N5O3S B10917626 methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917626.png)
methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and incorporates a pyrazole ring, a sulfur atom, and various alkyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and β-ketoesters.
Introduction of the pyrazole ring: This step involves the reaction of hydrazines with 1,3-diketones or β-ketoesters to form the pyrazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides or sulfonates can be used as reagents under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various cellular pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in DNA replication and cell division, leading to the inhibition of these processes and resulting in anticancer or antimicrobial effects. The compound may also modulate signaling pathways by binding to receptors or other proteins, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino-7-methoxy-1H-benzimidazole-5-carboxamide
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Methyl 1-butyl-7-(1-ethyl-1H-pyrazol-3-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. The presence of the pyrazole ring and the sulfur atom in the pyrido[2,3-d]pyrimidine core distinguishes it from other similar compounds, providing it with unique chemical and biological properties.
Properties
Molecular Formula |
C18H21N5O3S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 1-butyl-7-(1-ethylpyrazol-3-yl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3S/c1-4-6-8-23-15-14(16(24)20-18(23)27)11(17(25)26-3)10-13(19-15)12-7-9-22(5-2)21-12/h7,9-10H,4-6,8H2,1-3H3,(H,20,24,27) |
InChI Key |
RXDMAIZFLCNSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=CC(=N2)C3=NN(C=C3)CC)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


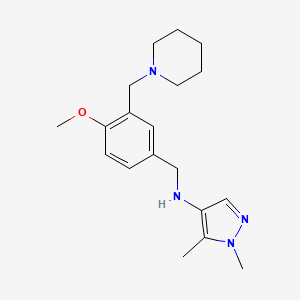

![methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-5-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917584.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10917587.png)
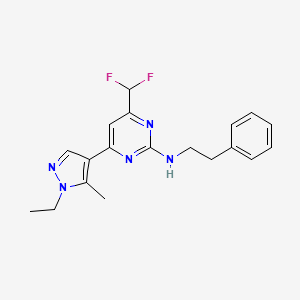
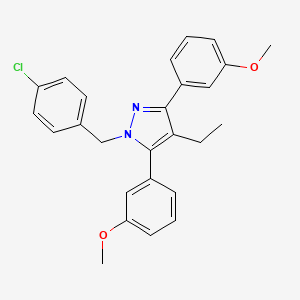
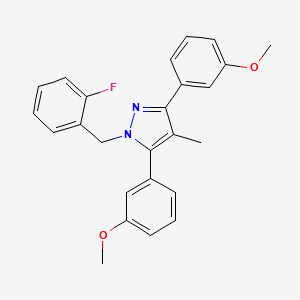
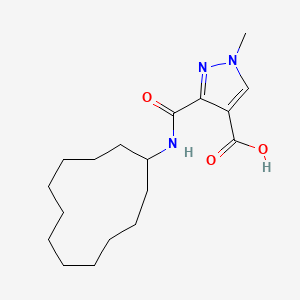
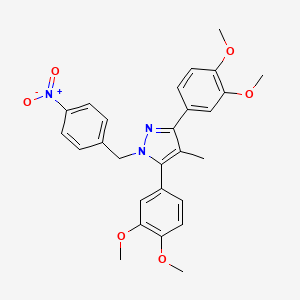
![6-(4-fluorophenyl)-3-methyl-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917609.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10917612.png)
![2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B10917615.png)
![2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10917618.png)
![1-(2-Methoxyethyl)-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10917623.png)
